

# Spectroscopic data of 4-Chlorothiophene-2-carbaldehyde

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## Compound of Interest

Compound Name: 4-Chlorothiophene-2-carbaldehyde

CAS No.: 57500-51-3

Cat. No.: B1589303

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## An In-depth Technical Guide to the Spectroscopic Data of 4-Chlorothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Chlorothiophene-2-carbaldehyde** (CAS No: 57500-51-3, Molecular Formula:  $C_5H_3ClOS$ , Molecular Weight: 146.59 g/mol ) is a pivotal bifunctional intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] Its thiophene core, substituted with an electron-withdrawing chlorine atom and a versatile aldehyde group, offers multiple reaction pathways for constructing complex molecular architectures.[1] Accurate structural confirmation and purity assessment are paramount for its effective use. This guide provides a comprehensive analysis of the expected spectroscopic signature of **4-Chlorothiophene-2-carbaldehyde**, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance ( $^1H$  and  $^{13}C$  NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a consolidated public database containing all experimental spectra for this specific

compound is not readily available, this document leverages established spectroscopic principles and extensive data from closely related analogues to present a robust and predictive characterization.

## Molecular Structure and Spectroscopic Implications

The chemical structure of **4-Chlorothiophene-2-carbaldehyde** dictates its spectroscopic properties. The molecule consists of a five-membered thiophene ring, which is aromatic. An aldehyde group (-CHO) is at the C2 position, and a chlorine atom (-Cl) is at the C4 position. Both substituents are electron-withdrawing, which significantly influences the electron density distribution within the thiophene ring, thereby affecting the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Diagram 1: Annotated Structure of **4-Chlorothiophene-2-carbaldehyde**



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## <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. For **4-Chlorothiophene-2-carbaldehyde**, we expect three distinct signals corresponding to the aldehyde proton and the two protons on the thiophene ring.

## Experimental Protocol: $^1\text{H}$ NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **4-Chlorothiophene-2-carbaldehyde** in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), inside a clean vial.[2] The choice of  $\text{CDCl}_3$  is based on its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.
- **Internal Standard:** Add Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[3]
- **Filtration:** To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton wool or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
- **Data Acquisition:** Place the sample in the NMR spectrometer. Acquire the spectrum at a standard frequency (e.g., 400 MHz). Key acquisition parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton signals (e.g., 0-12 ppm).

## Predicted $^1\text{H}$ NMR Data

The predicted data is based on known values for thiophene-2-carbaldehyde and the anticipated electronic effects of the C4-chloro substituent.[5]



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## Expert Interpretation

The  $^1\text{H}$  NMR spectrum is expected to be remarkably simple and diagnostic. The aldehyde proton signal appears at a very downfield chemical shift ( $\sim 9.90$  ppm), a characteristic feature for this functional group.[7] The two protons on the thiophene ring, H3 and H5, are not coupled to each other in a vicinal (3-bond) relationship. Therefore, they are both expected to appear as sharp singlets, simplifying spectral interpretation. The precise chemical shifts of H3 and H5 are influenced by the combined electron-withdrawing effects of the aldehyde and chloro groups, which decrease the electron density at these positions and shift their signals downfield compared to unsubstituted thiophene.

## $^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton.

### Experimental Protocol: $^{13}\text{C}$ NMR

The sample preparation follows the same procedure as for  $^1\text{H}$  NMR.[2] A higher concentration of the sample ( $\sim 20$  mg) may be beneficial due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.[4][8] The spectrum is typically acquired with proton decoupling, which results in all carbon signals appearing as singlets. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.[2]

### Predicted $^{13}\text{C}$ NMR Data

The predicted data is extrapolated from values for thiophene-2-carbaldehyde and related chlorinated thiophenes.[5][9]



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## Expert Interpretation

The  $^{13}\text{C}$  NMR spectrum will provide five distinct signals, confirming the presence of five unique carbon environments. The most downfield signal (~182 ppm) is unequivocally assigned to the aldehyde carbonyl carbon.[10] The remaining four signals in the aromatic region (typically 120-150 ppm) correspond to the thiophene ring carbons. The carbon atom directly bonded to the chlorine (C4) is expected to be significantly deshielded due to the halogen's electronegativity. Assigning the specific ring carbons often requires more advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon to its directly attached proton(s).[8]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

## Experimental Protocol: FT-IR

- **Sample Preparation:** As **4-Chlorothiophene-2-carbaldehyde** is likely a liquid or low-melting solid at room temperature, the simplest method is to prepare a thin film. A single drop of the neat compound is placed between two salt (NaCl or KBr) plates.[11]
- **Background Spectrum:** A background spectrum of the clean salt plates is collected first. This is crucial to subtract any absorbance from the atmosphere (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and the plates themselves.

- **Sample Spectrum:** The sample is placed in the spectrometer's beam path, and the spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).<sup>[11]</sup>

## Expected Characteristic IR Absorptions



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## Expert Interpretation

The IR spectrum provides a clear "fingerprint" for the key functional groups. The most prominent feature will be the intense C=O stretching band around  $1690 \text{ cm}^{-1}$ . Its position is lower than that of a saturated aldehyde ( $\sim 1730 \text{ cm}^{-1}$ ) because the conjugation with the thiophene ring weakens the C=O bond slightly.<sup>[7]</sup> The presence of the aldehyde is unequivocally confirmed by the two medium-intensity C-H stretching bands near  $2720 \text{ cm}^{-1}$  and  $2820 \text{ cm}^{-1}$ .<sup>[12]</sup> The aromatic nature of the ring is supported by the C-H stretch above  $3000 \text{ cm}^{-1}$  and the C=C stretches in the  $1400\text{-}1500 \text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

## Experimental Protocol: Electron Ionization (EI) MS

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. The sample is vaporized in a heated inlet

system.

- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ( $M^+\bullet$ ).<sup>[13]</sup>
- Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral fragments.<sup>[13]</sup>
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: A detector records the abundance of each ion at a specific  $m/z$ , generating the mass spectrum.

## Expected Mass Spectrometry Data

The molecular weight of  $C_5H_3ClOS$  is 146.59. Due to the natural isotopic abundance of chlorine ( $^{35}Cl \approx 75.8\%$ ,  $^{37}Cl \approx 24.2\%$ ), the molecular ion will appear as two peaks.



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## Expert Interpretation

The most critical diagnostic feature in the mass spectrum will be the molecular ion region. The presence of a pair of peaks at  $m/z$  146 and 148 in an approximate 3:1 intensity ratio is definitive proof of a molecule containing one chlorine atom. The peak at  $m/z$  146 confirms the

molecular weight. Key fragmentation pathways for aldehydes include  $\alpha$ -cleavage, which involves the loss of the -CHO group.[6] This would result in a significant peak at  $m/z$  117 ( $[C_4H_2ClS]^+$ ). The loss of a single hydrogen atom to give a peak at  $m/z$  145 is also a highly probable fragmentation pathway.

## Integrated Spectroscopic Analysis Workflow

Confirming the structure of **4-Chlorothiophene-2-carbaldehyde** requires a synergistic approach, where data from each technique corroborates the others.

Diagram 2: Integrated Workflow for Structural Elucidation



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## Conclusion

The structural elucidation of **4-Chlorothiophene-2-carbaldehyde** is achieved through a logical and integrated application of fundamental spectroscopic techniques.  $^1H$  and  $^{13}C$  NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic environment of the key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By understanding the predicted spectral data and the chemical principles that govern them, researchers can confidently verify the identity, purity, and structural integrity of this vital synthetic building block, ensuring the reliability and success of their research and development endeavors.

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